4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole is a fluorinated heterocyclic compound It is characterized by the presence of four fluorine atoms on the benzene ring and a perfluoroethyl group attached to the indazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole typically involves the fluorination of an indazole precursor. One common method includes the reaction of 4,5,6,7-tetrafluoroindazole with perfluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms and perfluoroethyl group enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole
- 4,5,6,7-Tetrafluoro-3-(perfluoropropyl)-1H-indazole
- 4,5,6,7-Tetrafluoro-3-(perfluorobutyl)-1H-indazole
Uniqueness
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the perfluoroethyl group enhances its stability and lipophilicity compared to other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C9HF9N2 |
---|---|
Molekulargewicht |
308.10 g/mol |
IUPAC-Name |
4,5,6,7-tetrafluoro-3-(1,1,2,2,2-pentafluoroethyl)-2H-indazole |
InChI |
InChI=1S/C9HF9N2/c10-2-1-6(5(13)4(12)3(2)11)19-20-7(1)8(14,15)9(16,17)18/h(H,19,20) |
InChI-Schlüssel |
CZYFBHQLVQZWLC-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NN=C1C(=C(C(=C2F)F)F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.